2-(Diethylamino)ethanol

Catalog No.
S526024
CAS No.
100-37-8
M.F
(C2H5)2NC2H4OH
C6H15NO
M. Wt
117.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(Diethylamino)ethanol

CAS Number

100-37-8

Product Name

2-(Diethylamino)ethanol

IUPAC Name

2-(diethylamino)ethanol

Molecular Formula

(C2H5)2NC2H4OH
C6H15NO

Molecular Weight

117.19 g/mol

InChI

InChI=1S/C6H15NO/c1-3-7(4-2)5-6-8/h8H,3-6H2,1-2H3

InChI Key

BFSVOASYOCHEOV-UHFFFAOYSA-N

SMILES

CCN(CC)CCO

solubility

Very soluble (NTP, 1992)
8.53 M
SOL IN ALL PROPORTIONS IN WATER; SOL IN ALC, ETHER, ACETONE, BENZENE, PETROLEUM ETHER
Solubility in water: miscible
Miscible

Synonyms

2-(diethylamino)ethanol, 2-(dimethylamino)ethanol hydrochloride, 2-(N,N-dimethylamino)ethanol hydrochloride, 2-diethylaminoethanol, 2-diethylaminoethanol hydrochloride, 2-diethylaminoethanol hydrochloride, 14C-labeled, 2-diethylaminoethanol sulfate (2:1), 2-diethylaminoethanol tartrate, 2-diethylaminoethanol, sodium salt, DEAE, deanol hydrochloride, diethylaminoethanol, diethylethanolamine, ethanol, 2-(dimethylamino)-, hydrochloride (1:1), ethanol, 2-dimethylamino-, hydrochloride, N,N-diethylethanolamine

Canonical SMILES

CCN(CC)CCO

The exact mass of the compound 2-Diethylaminoethanol is 117.1154 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as very soluble (ntp, 1992)8.53 msol in all proportions in water; sol in alc, ether, acetone, benzene, petroleum ethersolubility in water: misciblemiscible. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 8759. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Amino Alcohols - Ethanolamines - Supplementary Records. It belongs to the ontological category of ethanolamines in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Fire Hazards -> Flammable - 2nd degree. However, this does not mean our product can be used or applied in the same or a similar way.

Pharmaceutical Research

  • Drug Synthesis: Due to its chemical properties, 2-diethylaminoethanol acts as a precursor or building block for synthesizing various pharmaceutical compounds. Scientists utilize it in the creation of more complex molecules with specific medicinal applications Source: Organisation for Economic Co-operation and Development (OECD) HPV Chemicals Programme, "2-DIETHYLAMINOETHANOL CAS N°:100-37-8": .

Chemical Research

  • Catalyst in Polymer Synthesis: 2-Diethylaminoethanol serves as a catalyst in certain chemical reactions, particularly those involving polymer synthesis. Its presence accelerates the formation of desired polymers, which are essential materials in various research fields Source: Organisation for Economic Co-operation and Development (OECD) HPV Chemicals Programme, "2-DIETHYLAMINOETHANOL CAS N°:100-37-8": .
  • pH Buffering: Due to its amphoteric nature (meaning it can behave as both an acid and a base), 2-diethylaminoethanol can be used as a pH buffer in some scientific experiments. It helps maintain a stable hydrogen ion (H+) concentration within a solution, which is crucial for many research processes [Source: PubChem, National Institutes of Health, "2-Diethylaminoethanol" ()].

2-(Diethylamino)ethanol, also known as diethylethanolamine, is an organic compound with the molecular formula C₆H₁₅NO and a molecular weight of 117.19 g/mol. It is classified as an aminoalcohol due to the presence of both amine and alcohol functional groups. This compound appears as a colorless liquid, is less dense than water, and has a flash point ranging from 103 to 140°F (39.4 to 60°C) . It is soluble in water and sensitive to moisture, slowly hydrolyzing in the presence of water .

Typical of amines and alcohols:

  • Acid-Base Reactions: As a basic amine, it can neutralize acids to form salts and water, releasing heat in an exothermic reaction .
  • Formation of Procaine: It reacts with 4-aminobenzoic acid to synthesize procaine, a local anesthetic .
  • Reactivity with Strong Oxidizers: The compound can react violently with strong oxidizing agents and acids .

Research indicates that metabolites of 2-(Diethylamino)ethanol include 2-(diethylamino)ethanol N-oxide and diethylaminoacetic acid. These metabolites may have biological significance, although specific studies on their pharmacological effects remain limited . The compound itself is known to be an irritant to the skin, eyes, and respiratory system, necessitating appropriate safety measures during handling .

The synthesis of 2-(Diethylamino)ethanol typically involves the reaction of diethylamine with ethylene oxide or ethylene chlorohydrin:

  • Reaction with Ethylene Oxide:
    Diethylamine+Ethylene Oxide2 Diethylamino ethanol\text{Diethylamine}+\text{Ethylene Oxide}\rightarrow \text{2 Diethylamino ethanol}
  • Reaction with Ethylene Chlorohydrin:
    This alternative method also yields 2-(Diethylamino)ethanol but may require additional steps to purify the product .

2-(Diethylamino)ethanol has diverse applications across various industries:

  • Pharmaceuticals: Used as a precursor for local anesthetics like procaine and other pharmaceutical compounds.
  • Corrosion Inhibitor: Effective in steam and condensate lines by neutralizing carbonic acid and scavenging oxygen .
  • Ion Exchange Chromatography: Serves as a precursor for DEAE-cellulose resin, widely used in biochemical applications .
  • Surface Tension Reduction: Can decrease the surface tension of water at elevated temperatures .
  • pH Stabilizer: Functions as a stabilizer in various chemical processes.

Studies have shown that 2-(Diethylamino)ethanol can absorb carbon dioxide from its environment, indicating potential applications in gas absorption technologies . Additionally, its reactivity with other chemicals highlights the importance of understanding its interactions for safe handling and application in industrial processes.

Several compounds share structural similarities with 2-(Diethylamino)ethanol. Below is a comparison highlighting their unique features:

Compound NameMolecular FormulaPrimary UseUnique Features
DiethylamineC₄H₁₁NIntermediate in synthesisBasic amine without alcohol functionality
EthanolamineC₂H₇NOCorrosion inhibitorContains only one amine group
N,N-DiethylglycineC₆H₁₃NPharmaceutical synthesisContains an additional carboxylic acid group
TriethanolamineC₆H₁₅N₃O₃Emulsifier, surfactantContains three hydroxyl groups

While all these compounds serve various industrial and pharmaceutical roles, 2-(Diethylamino)ethanol's unique combination of amine and alcohol functionalities makes it particularly versatile for applications requiring both basicity and solubility.

Industrial Synthesis Pathways

Commercial manufacture of 2-(Diethylamino)ethanol is dominated by the direct condensation of Diethylamine with Ethylene oxide in the liquid phase. Ethylene oxide is introduced continuously into an excess of Diethylamine; the reaction is highly exothermic and is therefore carried out in tubular reactors equipped with water-cooled jackets to maintain temperatures between forty and one-hundred-fifty degrees Celsius [1] [2].
A representative continuous process (Patent CN102126966B) feeds pre-heated Diethylamine and Ethylene oxide in a molar ratio of approximately five-to-one through a two-metre stainless-steel tubular reactor. Zinc chloride or potassium hydroxide, added at 0.1 to 2.0 percent by mass of the reactants, accelerates ring-opening of Ethylene oxide. At fifty degrees Celsius the conversion of Ethylene oxide reaches ninety-eight percent with twenty-eight percent product in the reactor effluent; raising the Ethylene oxide feed to four equivalents doubles product concentration to forty-nine percent while maintaining selectivity above ninety-five percent [2].
Japanese Patent 1-157938 reports a recycle process in which the product itself serves as heat-transfer medium; operating at one-hundred-thirty to one-hundred-fifty degrees Celsius and a Diethylamine : Ethylene oxide ratio near two-to-one, isolated yield of 2-(Diethylamino)ethanol reaches ninety-nine percent after fractional distillation [2] [3].

An alternative industrial route generates Ethylene oxide in situ by dehydrohalogenation of 2-Chloroethanol with Sodium hydroxide at about one-hundred-five degrees Celsius; the freshly formed Ethylene oxide is sparged into liquid Diethylamine, giving comparable yields after vacuum distillation [4].

Recent developments apply micro-channel reactors. Patent CN104725243A describes feeding Diethylamine and Ethylene oxide through parallel stainless-steel micro-channels (internal diameter below two millimetres) at sixty degrees Celsius. Heat removal is instantaneous and residence time is shortened to a few seconds, limiting by-products and enabling space–time-yields exceeding three kilograms litre-¹ hour-¹ [5].

Process sourceReactor typeCatalyst (mass %)Temperature (°C)Diethylamine : Ethylene oxide (mol : mol)Conversion of Ethylene oxide (%)Selectivity to product (%)Isolated yield (%)
CN102126966B, Ex. 2 [2]Jacketed tubularZinc chloride 0.8502 : 1989549 (one-pass)
Japanese 1-157938 [3]Recycle loop reactorNone130–1501.5–3 : 1>999999.4
In-situ Ethylene oxide route [4]Stirred tankSodium hydroxide (stoichiometric)105Excess Diethylamine939190
Micro-channel (CN104725243A) [5]Multi-channel platePotassium hydroxide 0.5603 : 1999696

Laboratory-Scale Preparation Techniques

Small-scale synthesis follows the same ring-opening principle but is commonly executed in a glass round-bottom flask fitted with an ice-salt condenser. Dry Diethylamine (one-hundred millimoles) is stirred in Toluene under nitrogen at five degrees Celsius while Ethylene oxide gas (twenty millimoles) is bubbled in over thirty minutes. The mixture is then warmed to forty degrees Celsius for two hours. Crude yield after solvent removal is eighty-two percent; purity exceeds ninety-five percent after fractional distillation at eight millibars and ninety-five degrees Celsius [1].

Where Ethylene oxide is unavailable, 2-Chloroethanol is an effective alkylating agent. A reflux mixture of Diethylamine and 2-Chloroethanol (molar ratio two-to-one) in Ethanol with Sodium carbonate affords the product in sixty-five percent yield after eight hours; the route suffers from competing formation of quaternary ammonium salts and therefore requires chromatographic polish [6].

Catalytic trans-hydroxyethylation using Ethylene carbonate and Diethylamine (molar ratio one-to-one) in the presence of Tris-triphenylphosphine-ruthenium dichloride at one-hundred-twenty-degrees Celsius delivers ninety-eight percent conversion and ninety-two percent selectivity within two and-a-half hours (United States Patent 4 745 190, quoted in CN102126966B) [2].

Laboratory procedureReagent ratio (mol)Catalyst / baseTime (h)Crude yield (%)Key remarks
Ethylene oxide bubbling [1]1 : 0.2None282Mild, needs gas handling
2-Chloroethanol substitution [6]1 : 0.5Sodium carbonate865Side quaternisation
Ethylene carbonate catalytic process [2]1 : 1Tris-triphenylphosphine-ruthenium dichloride (0.5 mol %)2.592Expensive catalyst

Purification and Quality Control Protocols

Physical separation

Industrial and laboratory streams are first stripped of low-boiling amines and water under atmospheric pressure, followed by vacuum distillation through a sixteen-plate column. Pure 2-(Diethylamino)ethanol distils at one-hundred-sixty-one degrees Celsius under one-atmosphere or at ninety-five degrees Celsius under eight millibars; the cut is collected until the refractive index at twenty degrees Celsius stabilises at 1.441 [7] [8]. Residual colour bodies are removed by passing the material over activated alumina then filtering through a one-micrometre cartridge.

Analytical assays

Quality release relies on the following determinations:

  • Gas chromatography on a dimethylpolysiloxane-bonded fused-silica column (thirty metres, one micrometre film) with flame-ionisation detection; quantitation against external di-n-butylamine standard detects impurities down to four parts-per-million [9].
  • Karl Fischer coulometric titration for water (target below 0.30 percent w ⁄ w) [7].
  • Platinum-cobalt colour scale (American Public Health Association units) not exceeding fifty [8].
  • Density at twenty-five degrees Celsius (specification 0.883 to 0.885 grams per cubic centimetre) and refractive index at twenty degrees Celsius (1.4400 to 1.4420) confirm identity [7].
  • Infrared spectroscopy verifies characteristic hydroxyl stretch near three-thousand-three-hundred centimetres-¹ and tertiary amine bands at one-thousand-one-hundred centimetres-¹ [7].

Boiling/Melting Point Behavior

2-(Diethylamino)ethanol exhibits characteristic phase transition temperatures that reflect its molecular structure and intermolecular interactions. The compound demonstrates a melting point range of -70 to -68 degrees Celsius under standard atmospheric conditions [1] [2] [3] [4] [5]. The slight variation in reported values likely stems from differences in measurement techniques and sample purity levels. When expressed in Fahrenheit units, the melting point corresponds to -94 degrees Fahrenheit [6].

The boiling point behavior of 2-(diethylamino)ethanol shows remarkable consistency across multiple experimental determinations. The most frequently reported boiling point is 161 degrees Celsius at standard atmospheric pressure [7] [2] [4] [8]. Alternative measurements report values of 161.1 degrees Celsius [8], 162 degrees Celsius [1], and 163 degrees Celsius at 1013 hectopascals [3] [5]. The compound also exhibits a boiling point of 325 degrees Fahrenheit (equivalent to approximately 163 degrees Celsius) [6]. These values demonstrate the strong intermolecular hydrogen bonding characteristic of compounds containing both amine and alcohol functional groups.

PropertyValueUnitConditionsSource
Melting Point-70.0°CStandardChemicalBook
Melting Point-68.0°CStandardMerck
Melting Point-94.0°FStandardOSHA
Boiling Point161.0°CStandardLiterature
Boiling Point161.1°CStandardWikipedia
Boiling Point162.0°CStandardDEAE sources
Boiling Point163.0°C1013 hPaMerck
Boiling Point325.0°FStandardOSHA
Boiling Point434.0KStandardChemeo

Vapor Pressure and Phase Transitions

The vapor pressure characteristics of 2-(diethylamino)ethanol demonstrate temperature-dependent behavior consistent with the Clausius-Clapeyron relationship. At 20 degrees Celsius, the compound exhibits vapor pressures ranging from 100 to 190 pascals (0.75 to 1.43 millimeters of mercury) [1] [6] [7] [3]. This relatively low vapor pressure at ambient temperature indicates strong intermolecular forces and limited volatility under normal conditions.

At elevated temperatures, the vapor pressure increases exponentially. At 25 degrees Celsius, the vapor pressure reaches 187 pascals [9], while at 110.5 degrees Celsius, it rises dramatically to 19,900 pascals (149.3 millimeters of mercury) [1]. The compound reaches atmospheric pressure (101,300 pascals) at approximately 160.9 degrees Celsius, which corresponds closely to its observed boiling point [1].

The critical temperature has been estimated at 601.20 Kelvin (328.05 degrees Celsius) using the Joback group contribution method [1]. The corresponding critical pressure is calculated to be 3,443.98 kilopascals (34.44 atmospheres) [1]. The critical volume is estimated at 0.408 cubic meters per kilomole [1]. These critical properties provide essential parameters for understanding the compound's behavior at extreme conditions and for thermodynamic modeling applications.

Temperature (°C)Temperature (K)Vapor Pressure (Pa)Vapor Pressure (mmHg)Source
20.0293.15100.00.75Sigma-Aldrich
20.0293.15133.01.00OSHA
20.0293.15190.01.43Chemeo
22.4295.55200.01.50Ataman
25.0298.15187.01.40Japanese EPA
110.5383.6519900.0149.30Chemeo
122.7395.8529900.0224.30Chemeo
137.4410.5549900.0374.30Chemeo
147.9421.0575000.0562.50Chemeo
150.4423.55100000.0750.00Chemeo
160.9434.05101300.0759.80Chemeo
167.9441.05120000.0900.00Chemeo
170.9444.05130000.0975.00Chemeo
176.5449.65150000.01125.00Chemeo

The enthalpy of vaporization varies with temperature, ranging from 45.0 kilojoules per mole at 380-403 Kelvin to 58.5 kilojoules per mole at standard conditions [1]. The standard enthalpy of vaporization is reported as 52.5 kilojoules per mole at 298 Kelvin [1]. These values reflect the significant energy required to overcome intermolecular hydrogen bonding and dipole-dipole interactions during the liquid-to-vapor phase transition.

Spectroscopic Characterization

Nuclear Magnetic Resonance Spectral Profile Analysis

Nuclear magnetic resonance spectroscopy provides detailed structural information about 2-(diethylamino)ethanol and its behavior in various chemical environments. Carbon-13 nuclear magnetic resonance spectroscopy has been extensively employed to study the compound's interactions with carbon dioxide in capture and storage applications [10] [11] [12]. The carbon chemical shifts exhibit variable behavior depending on carbon dioxide loading in aqueous solutions [10] [11].

In carbon dioxide-loaded systems, carbon-13 nuclear magnetic resonance analysis reveals the formation of carbamate and bicarbonate species [10] [11]. The spectroscopic evidence demonstrates that carbon dioxide reaction products accumulate in specific phases during biphasic solvent behavior [10]. This technique has proven particularly valuable for understanding the capture mechanisms and the intricate roles of amine compounds in carbon dioxide absorption processes [12].

Proton nuclear magnetic resonance spectroscopy shows characteristic chemical shift patterns that change upon carbon dioxide absorption [11]. The proton signals exhibit downfield shifts when carbon dioxide is present, indicating changes in the electronic environment around hydrogen atoms [11]. These spectral changes provide direct evidence of chemical interaction between the amine functional groups and carbon dioxide molecules.

The nuclear magnetic resonance studies have been conducted under various solvent conditions, including aqueous solutions and mixed solvent systems [11] [13]. These investigations provide quantitative information about species concentrations and reaction equilibria without requiring calibration standards, making nuclear magnetic resonance spectroscopy particularly valuable for mechanistic studies [11].

Infrared and Mass Spectroscopic Features

Infrared spectroscopy of 2-(diethylamino)ethanol reveals characteristic absorption bands corresponding to the functional groups present in the molecule. The nitrogen-hydrogen stretching vibration appears in the 3300 wavenumber region, which is typical for tertiary amine compounds [14] [15]. However, since 2-(diethylamino)ethanol is a tertiary amine, no prominent nitrogen-hydrogen stretch is expected, making this absorption relatively weak or absent.

The carbon-hydrogen stretching vibrations occur in the 2850-3000 wavenumber range, consistent with aliphatic hydrocarbon bonds [14]. The oxygen-hydrogen stretching from the alcohol functional group produces a broad absorption band in the 3200-3600 wavenumber region [14]. This broad absorption is characteristic of alcohols due to hydrogen bonding effects that broaden the vibrational band.

Carbon-nitrogen stretching vibrations appear in the 1000-1200 wavenumber region, providing confirmation of the amine functionality [14]. The infrared spectrum has been recorded using potassium bromide pellet technique for solid-phase analysis [15]. The National Institute of Standards and Technology WebBook provides reference infrared spectra for the compound and its hydrochloride salt derivative [15] [16].

Mass spectrometry analysis reveals a molecular ion peak at mass-to-charge ratio 117, corresponding to the molecular weight of 2-(diethylamino)ethanol [17] [18]. The electron ionization mass spectrometry produces characteristic fragmentation patterns that provide structural confirmation [18]. The mzCloud database contains 118 mass spectra in one spectral tree for the compound, representing comprehensive fragmentation data under various ionization conditions [17].

The mass spectroscopic data include both first-stage and second-stage mass spectrometry (tandem mass spectrometry) measurements using electrospray ionization and Fourier transform analyzers [17]. These high-resolution measurements provide accurate mass determinations and detailed fragmentation pathways essential for structural characterization and identification purposes.

TechniqueProperty/PeakValue/RangeConditionsReference
¹³C NMRCarbon chemical shiftsVariable with CO₂ loadingAqueous solutionNMR studies literature
¹³C NMRCO₂ interaction analysisCarbamate/bicarbonate formationCO₂-loaded systemsCO₂ capture research
¹H NMRProton chemical shiftsDownfield shift with CO₂Various solventsAnalytical methods
IR SpectroscopyN-H stretch3300 cm⁻¹ regionKBr pelletNIST WebBook
IR SpectroscopyC-H stretch2850-3000 cm⁻¹Standard conditionsIR spectroscopy guides
IR SpectroscopyO-H stretch3200-3600 cm⁻¹Broad absorptionAlcohol O-H typical
IR SpectroscopyC-N stretch1000-1200 cm⁻¹Standard conditionsAmine C-N typical
Mass SpectrometryMolecular ion peakm/z 117EI-MSNIST Mass Spec
Mass SpectrometryBase peak fragmentationFragment patterns availableVarious ionizationmzCloud database
Refractive Indexn₂₀/D1.441-1.44220°CMultiple sources

Solubility and Partition Coefficients

2-(Diethylamino)ethanol demonstrates complete miscibility with water in all proportions [9] [5] [19] [20] [21], making it an exceptionally hydrophilic compound. This extensive water solubility results from the compound's ability to form hydrogen bonds through both its amine nitrogen and hydroxyl oxygen atoms [22]. The aqueous solution exhibits a pH of 11.5 when prepared at 100 grams per liter concentration at 20 degrees Celsius [3] [5], reflecting the basic nature of the tertiary amine functional group.

The compound shows excellent solubility in polar organic solvents, including ethanol, ketones, ethylene glycol, glycerol, and glycol ethers [20] [23]. This broad solubility profile in polar solvents is attributed to the compound's hydrogen bonding capability, which significantly elevates its solubility in polar media [22]. The presence of both electron-donating (amine nitrogen) and electron-accepting (hydroxyl oxygen) sites enables versatile intermolecular interactions.

In contrast, 2-(diethylamino)ethanol exhibits limited solubility in non-polar solvents, particularly aliphatic hydrocarbons and other non-polar systems [20] [23]. This selectivity reflects the compound's polar nature and its preference for solvents capable of hydrogen bonding interactions. The compound may form azeotropic mixtures with water [20], which has implications for purification and separation processes.

The octanol-water partition coefficient shows some variation across different studies and calculation methods. The most reliable experimental value is log P = 0.21 at 23 degrees Celsius [9] [24] [25], indicating a slight preference for the aqueous phase. Alternative calculations using the Crippen method yield log P = 0.321 [1], while literature sources report values as high as log P = 0.769 [8]. These variations may reflect differences in measurement conditions, pH effects, or calculation methodologies.

The soil adsorption coefficient has been estimated at 5.98, suggesting high mobility in soil systems and minimal adsorption to suspended solids [21]. The compound's pKa value of 9.87 indicates that under environmental conditions, the substance exists predominantly as a protonated cation [21]. This ionic character further enhances water solubility while potentially enabling binding to negatively charged soil matrices through ionic interactions.

Solvent/SystemSolubility/PropertyTemperature (°C)pH ConditionsReference
WaterMiscible in all proportions2011.5 (100 g/L)Multiple sources
EthanolSolubleRoom tempNot specifiedChemBK
KetonesSolubleRoom tempNot specifiedChemBK
Ethylene glycolSolubleRoom tempNot specifiedChemBK
GlycerolSolubleRoom tempNot specifiedChemBK
Glycol ethersSolubleRoom tempNot specifiedChemBK
Aliphatic hydrocarbonsDifficult/InsolubleRoom tempNot specifiedChemBK
Non-polar solventsDifficult/InsolubleRoom tempNot specifiedAtaman Chemicals
Octanol/WaterLog P = 0.2123pH unknownJapanese EPA
Octanol/WaterLog P = 0.321CalculatedNot specifiedCrippen Method
Octanol/WaterLog P = 0.769LiteratureNot specifiedWikipedia

The compound exhibits a density of 0.883-0.885 grams per cubic centimeter at 20 degrees Celsius [5], which is slightly less than water. The vapor density is 4.03-4.05 times that of air [1] [6] [7], indicating that vapors will tend to settle in low-lying areas. The viscosity at 25 degrees Celsius is 4.002 millipascal-seconds [26], reflecting moderate resistance to flow under standard conditions.

PropertyValueUnitTemperatureSource
Density0.883-0.885g/cm³20°CMerck
Density0.884g/mL25°CSigma-Aldrich
Density0.88g/cm³20°CVarious
Vapor Density4.03-4.05(vs air)StandardMultiple sources
Specific Gravity0.89-StandardOSHA
Viscosity4.002mPa·s25°CAtaman
pH (100 g/L)11.5-20°CMultiple sources
Autoignition Temperature270-320°CStandardVarious
Flash Point50-51°CClosed cupMultiple sources
Explosive Limits0.7-11.7% (v/v)StandardSafety data

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

2-diethylaminoethanol appears as a colorless liquid. Flash point 103-140°F. Less dense than water . Vapors heavier than air. Produces toxic oxides of nitrogen during combustion. Causes burns to the skin, eyes and mucous membranes.
Liquid
COLOURLESS HYGROSCOPIC LIQUID WITH CHARACTERISTIC ODOUR.
Colorless liquid with a nauseating, ammonia-like odor.

Color/Form

COLORLESS LIQUID
Colorless liquid.

XLogP3

0.3

Exact Mass

117.1154

Boiling Point

325 °F at 760 mm Hg (NTP, 1992)
163.0 °C
163 °C @ 760 MM HG
163 °C
325°F

Flash Point

140 °F (NTP, 1992)
140 °F (OPEN CUP)
125 °F (closed cup)
52 °C c.c.
140°F
126°F

Vapor Density

4.03 (NTP, 1992) (Relative to Air)
4.03 (Air= 1)
4.03

Density

0.8921 at 77 °F (USCG, 1999)
0.8921 @ 20 °C/4 °C
Relative density (water = 1): 0.88
0.89

LogP

0.46

Odor

NAUSEATING ODOR
Nauseating, ammonia-like odor.

Appearance

Solid powder

Melting Point

-94 °F (NTP, 1992)
FREEZING POINT: -70 °C
-70 °C
-94°F

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

S6DL4M053U

Related CAS

14426-20-1 (hydrochloride)
30381-48-7 (hydrochloride salt)
64346-24-3 (sulfate[2:1])

GHS Hazard Statements

H226: Flammable liquid and vapor [Warning Flammable liquids];
H302: Harmful if swallowed [Warning Acute toxicity, oral];
H312: Harmful in contact with skin [Warning Acute toxicity, dermal];
H314: Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H332: Harmful if inhaled [Warning Acute toxicity, inhalation]

MeSH Pharmacological Classification

Anti-Inflammatory Agents, Non-Steroidal

Vapor Pressure

21 mm Hg at 68 °F (NTP, 1992)
1.40 mmHg
21 MM HG @ 20 °C
Vapor pressure, kPa at 20 °C: 2.8
1 mmHg

Pictograms

Flammable Irritant

Flammable;Corrosive;Irritant

Other CAS

100-37-8

Wikipedia

2-(diethylamino)ethanol

Biological Half Life

The biological half-life is 3.5 hr ... .

Use Classification

Fire Hazards -> Flammable - 2nd degree

Methods of Manufacturing

... BY ACTION OF ETHYLENE CHLOROHYDRIN ON DIETHYLAMINE
... BY ACTION OF ETHYLENE OXIDE ON DIETHYLAMINE

General Manufacturing Information

All other basic organic chemical manufacturing
All other chemical product and preparation manufacturing
All other petroleum and coal products manufacturing
Explosives manufacturing
Paint and coating manufacturing
Petrochemical manufacturing
Petroleum lubricating oil and grease manufacturing
Plastic material and resin manufacturing
Primary metal manufacturing
Wholesale and retail trade
Ethanol, 2-(diethylamino)-: ACTIVE

Analytic Laboratory Methods

Method No. 200 Aminoethanol compounds. Gas chromatography (GC) working range: 5-300 mg/m3 in a 20-L air sample

Clinical Laboratory Methods

DIETHYLAMINOETHANOL WAS SEPARATED FROM HUMAN URINE BY PAPER ELECTROPHORESIS & THIN-LAYER CHROMATOGRAPHY, & ISOLATES WERE DETERMINED SPECTROPHOTOMETRICALLY.

Stability Shelf Life

Stability During Transport: Stable.

Dates

Last modified: 08-15-2023
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